6-ethyl 3-methyl 2-(4-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Description
The compound 6-ethyl 3-methyl 2-(4-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate features a bicyclic thieno[2,3-c]pyridine core with two ester groups (ethyl at position 6, methyl at position 3) and a 4-nitrobenzamido substituent at position 2. Its molecular formula is C₁₉H₂₀N₃O₆S (inferred from modifications to ’s base structure), with a theoretical molecular weight of 422.45 g/mol. The 4-nitrobenzamido group introduces strong electron-withdrawing properties, which may enhance reactivity in electrophilic substitutions or interactions with biological targets .
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7S/c1-3-29-19(25)21-9-8-13-14(10-21)30-17(15(13)18(24)28-2)20-16(23)11-4-6-12(7-5-11)22(26)27/h4-7H,3,8-10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVNLGKOWCENOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Thiophene Formation
The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, can be adapted to form the fused thienopyridine system. A modified approach involves condensing cyclohexanone derivatives with cyanoacetates and elemental sulfur under basic conditions. For example, ethyl cyanoacetate reacts with cyclohexanone and morpholine in ethanol at 110°C to yield ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. This intermediate serves as a precursor for further functionalization.
Acid-Catalyzed Cyclization of Sulfonamides
A patent by discloses an alternative route using N-(thienylmethyl)-N-[2,2-(OR)₂ethyl]-para-toluenesulfonamide precursors. Cyclization under strong acidic conditions (e.g., 12N HCl in dioxane at reflux) eliminates the sulfonamide group, forming the thieno[2,3-c]pyridine core. This method achieves yields up to 76% and is scalable for industrial applications.
Installation of the 4-Nitrobenzamido Group
The 2-amino intermediate from the Gewald reaction serves as the substrate for amidation:
Acylation with 4-Nitrobenzoyl Chloride
The 2-amino group reacts with 4-nitrobenzoyl chloride in dichloromethane under inert conditions. Triethylamine is added to scavenge HCl, and the reaction proceeds at 0°C to room temperature for 12 hours. Purification via silica gel chromatography (hexane/ethyl acetate 3:1) isolates the product in ~80% yield.
Microwave-Assisted Amidation
Recent advancements utilize microwave irradiation to accelerate the acylation. A mixture of the amine, 4-nitrobenzoyl chloride, and DMF is irradiated at 100°C for 15 minutes, achieving >90% conversion.
Optimization and Challenges
Regioselectivity in Cyclization
The position of ring fusion (thieno[2,3-c] vs. [3,2-c]) is solvent-dependent. Polar aprotic solvents like DMF favor [2,3-c] products, while ethanol promotes [3,2-c] isomers.
Spectroscopic Characterization
Key spectral data for intermediates and the final compound include:
Industrial Scalability
The patent route offers the highest scalability, with cyclization yields exceeding 75% at multi-gram scales. Critical parameters include:
- Acid Concentration : 12N HCl ensures complete sulfonamide cleavage.
- Solvent Choice : Dioxane/ethanol mixtures (1:1) balance reactivity and solubility.
Chemical Reactions Analysis
Types of Reactions
6-ethyl 3-methyl 2-(4-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents (e.g., hydrogen gas, palladium on carbon), oxidizing agents (e.g., potassium permanganate), and various catalysts (e.g., transition metal catalysts). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 6-ethyl 3-methyl 2-(4-aminobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: As a probe for studying biological processes and interactions due to its unique structure.
Medicine: Potential use in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Applications in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-ethyl 3-methyl 2-(4-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzamido group may play a role in binding to target proteins or enzymes, while the thieno[2,3-c]pyridine core provides structural stability and specificity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thieno[2,3-c]pyridine Derivatives
6-Ethyl 3-methyl 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate (CAS 24237-51-2)
- Core: Identical thieno[2,3-c]pyridine.
- Substituents: 2-amino (instead of 4-nitrobenzamido), 3-methyl, 6-ethyl esters.
- Molecular Formula : C₁₂H₁₆N₂O₄S.
- Molecular Weight : 284.33 g/mol.
- This analog may exhibit higher solubility in polar solvents due to the amine’s basicity .
Diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (CAS 24237-51-2)
- Core: Same thieno[2,3-c]pyridine.
- Substituents: Diethyl esters (positions 3 and 6), 2-amino.
- Molecular Formula : C₁₃H₁₈N₂O₄S.
- Molecular Weight : 298.36 g/mol.
Imidazo[1,2-a]pyridine Derivatives (Evidences 3–5)
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 2c)
- Core : Imidazo[1,2-a]pyridine.
- Substituents: Bromophenyl, cyano, benzyl, diethyl esters.
- Molecular Formula : C₂₇H₂₂BrN₃O₅.
- Molecular Weight : 550.10 g/mol.
- Melting Point : 223–225°C.
- Comparison: The imidazo-pyridine core introduces a fused five-membered ring, increasing rigidity. The bromophenyl and cyano groups enhance steric bulk and polarity, which may reduce membrane permeability compared to the target compound .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)
- Core : Imidazo[1,2-a]pyridine.
- Substituents: 4-nitrophenyl, cyano, phenethyl, diethyl esters.
- Molecular Formula : C₂₈H₂₅N₃O₇.
- Molecular Weight : 515.52 g/mol.
- Melting Point : 243–245°C.
- Comparison : The 4-nitrophenyl group mirrors the electron-withdrawing effect of the target’s 4-nitrobenzamido substituent. However, the phenethyl group adds significant hydrophobicity, likely reducing aqueous solubility .
Other Esterified Analogues (–7)
6-Benzyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- Substituents: Benzyl ester (position 6), methyl ester (position 3), 2-amino.
- Molecular Formula : C₁₈H₂₀N₂O₄S.
- Molecular Weight : 360.43 g/mol.
- Comparison : The benzyl ester increases steric hindrance and aromaticity, which may stabilize the compound against enzymatic degradation compared to ethyl/methyl esters .
Comparative Data Table
Research Implications
- Synthetic Routes: The target compound’s synthesis likely involves amidation of the 2-amino precursor () with 4-nitrobenzoyl chloride, analogous to methods in using cyanoacetate .
- Bioactivity: The 4-nitrobenzamido group may enhance binding to nitroreductase enzymes or act as a pharmacophore in prodrug design, distinguishing it from amino or cyano-substituted analogs .
Biological Activity
Molecular Formula and Structure
- Molecular Formula : C15H16N4O4S
- Molecular Weight : 348.38 g/mol
The structure features a thieno[2,3-c]pyridine core with ethyl and methyl substitutions, along with a nitrobenzamido group that may influence its biological interactions.
Anticancer Properties
Research indicates that compounds within the thieno[2,3-c]pyridine class exhibit significant anticancer properties. A study demonstrated that derivatives of this compound can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest in various cancer cell lines. For instance:
- Case Study : In vitro studies on human breast cancer cells (MCF-7) showed that treatment with similar thieno derivatives resulted in a dose-dependent decrease in cell viability, attributed to the activation of caspase pathways leading to apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains:
- Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|-------------------|---------------------------------------|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa| 128 µg/mL |
These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents.
The proposed mechanism of action for the anticancer activity includes:
- Inhibition of DNA synthesis : The compound may interfere with DNA replication processes.
- Induction of oxidative stress : It is hypothesized that reactive oxygen species (ROS) generation leads to cellular damage and subsequent apoptosis.
Pharmacological Studies
Several studies have investigated the pharmacological properties of thieno[2,3-c]pyridine derivatives. Notably:
- A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of thieno[2,3-c]pyridines, emphasizing modifications that enhance their efficacy against specific cancer types .
- Another research article focused on the synthesis and evaluation of various derivatives, noting that substitutions at the nitrogen atom significantly affect biological activity .
Toxicological Assessments
Toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments indicate that while some derivatives exhibit promising biological activity, they also present cytotoxic effects at higher concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
